

Application Note: Determination of Eprodisate Concentration by HPLC-UV

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Compound of Interest		
Compound Name:	Eprodisate (disodium)	
Cat. No.:	B15146340	Get Quote

Introduction

Eprodisate is a sulfonated molecule that has been investigated for its potential to inhibit the polymerization of amyloid fibrils, a key pathological process in AA amyloidosis.[1][2] Accurate and reliable quantification of eprodisate in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of eprodisate concentration.

Principle

This method utilizes reversed-phase HPLC to separate eprodisate from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous buffer and an organic modifier. Eprodisate is detected by its UV absorbance at a specific wavelength, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Instrumentation and Reagents

- Instrumentation:
 - HPLC system with a UV detector
 - C18 analytical column (e.g., 4.6 x 250 mm, 5 μm particle size)



- Data acquisition and processing software
- Reagents:
 - Eprodisate reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Deionized water

Experimental Protocol

- 1. Preparation of Mobile Phase
- Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water.
- Adjust the pH of the buffer to 3.0 with orthophosphoric acid.
- The mobile phase consists of a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
- Degas the mobile phase before use.
- 2. Preparation of Standard Solutions
- Prepare a stock solution of eprodisate (100 µg/mL) by accurately weighing and dissolving the reference standard in the mobile phase.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 50 μg/mL.
- 3. Sample Preparation



- For Bulk Drug/Pharmaceutical Formulation:
 - Accurately weigh a portion of the sample equivalent to 10 mg of eprodisate.
 - Dissolve the sample in 100 mL of mobile phase to obtain a concentration of 100 μg/mL.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- For Biological Matrices (e.g., Plasma):
 - \circ To 500 μ L of plasma, add 1 mL of acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 500 μL of mobile phase.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- 4. Chromatographic Conditions
- Column: C18 (4.6 x 250 mm, 5 μm)
- Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0): Acetonitrile (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection Wavelength: 235 nm
- Column Temperature: Ambient
- 5. Data Analysis



- Integrate the peak area of eprodisate in the chromatograms.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of eprodisate in the samples by interpolating their peak areas on the calibration curve.

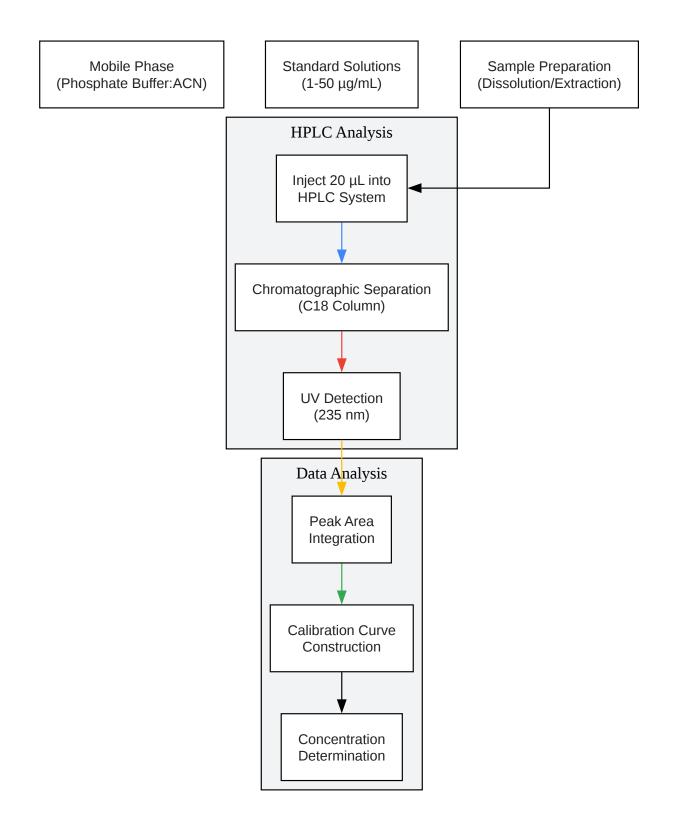
Data Presentation

Table 1: Summary of Quantitative Data for the HPLC-UV Method for Eprodisate

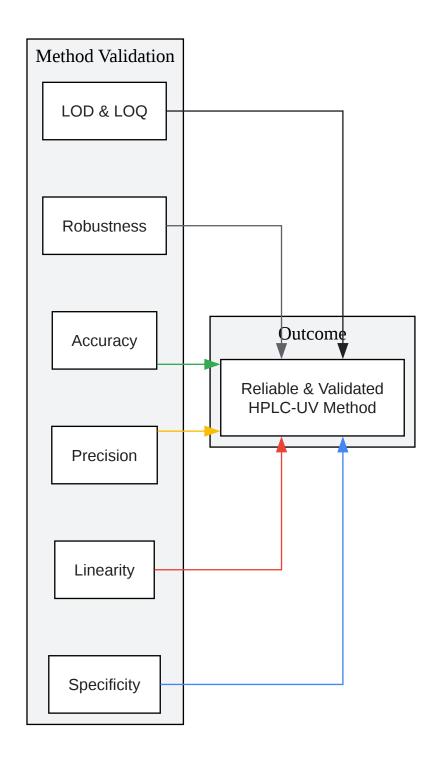
Parameter	Result
Retention Time (min)	~ 4.5
Linearity Range (μg/mL)	1 - 50
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/mL)	0.1
Limit of Quantification (LOQ) (μg/mL)	0.3
Precision (%RSD)	< 2.0
Accuracy (% Recovery)	98 - 102
Robustness	Robust

Visualizations









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References

- 1. Portico [access.portico.org]
- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis PMC [pmc.ncbi.nlm.nih.gov]
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